molecular formula C9H9FO B2964441 3-(4-Fluorophenoxy)propene CAS No. 13990-72-2

3-(4-Fluorophenoxy)propene

Cat. No. B2964441
CAS RN: 13990-72-2
M. Wt: 152.168
InChI Key: ZBUDNSQUWYPTSR-UHFFFAOYSA-N
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Patent
US08017641B2

Procedure details

To a solution of 4-fluorophenol (1p) (30 g, 268.0 mmol) in acetone (250 mL), anhydrous K2CO3 (65 g, 468.3 mmol) was added followed by 3-bromo-propene (2p) (28 mL, 321.1 mmol). The resulting mixture was refluxed for 16 hours, cooled to room temperature and then poured onto ice water (500 mL). The aqueous layer was extracted with ether (3×250 mL) and the combined organic layers were washed with 2 M NaOH (2×150 mL) and dried over a mixture of anhydrous K2CO3 and Na2SO4. The solvent was removed under vacuum to afford the desired product (3p) (40.4 g, 99%) as light yellow oil. 1H NMR (400 MHz, CDCl3) δ7.01-6.92 (m, 2H), 6.89-6.82 (m, 2H), 6.10-6.82 (m, 1H), 5.44-5.41 (m, 1H), 5.39-5.37 (m, 1H), 4.51-4.448 (m, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:16][CH:17]=[CH2:18]>CC(C)=O>[CH2:18]([O:8][C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)[CH:17]=[CH2:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
65 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
BrCC=C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 16 hours
Duration
16 h
ADDITION
Type
ADDITION
Details
poured onto ice water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×250 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with 2 M NaOH (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over a mixture of anhydrous K2CO3 and Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 40.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.